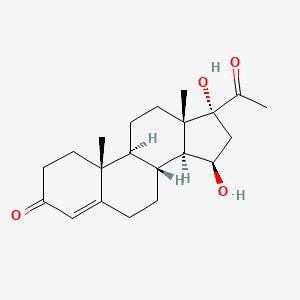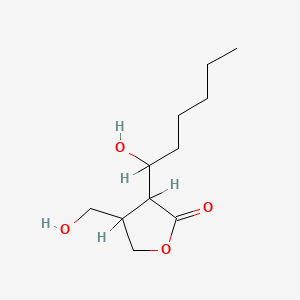![molecular formula C18H36O3 B1205855 3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine CAS No. 5856-32-6](/img/structure/B1205855.png)
3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine
Overview
Description
3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine is a complex organic compound characterized by its triazine rings and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen results in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Scientific Research Applications
3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl groups can form bonds with various biomolecules, influencing their function and activity. The triazine rings may also play a role in stabilizing the compound’s structure and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Another triazine-based compound with different functional groups.
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine: A triazine derivative with a pyridyl group.
2,4-Bis(5,6-diphenyl-1,2,4-triazin-3-yl)pyridine: A compound with two triazine rings and a pyridine core.
Uniqueness
3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine is unique due to its specific combination of triazine rings and sulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry .
Properties
IUPAC Name |
3-[(E)-4-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]but-2-enyl]sulfanyl-5,6-diphenyl-1,2,4-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H26N6S2/c1-5-15-25(16-6-1)29-31(27-19-9-3-10-20-27)37-39-33(35-29)41-23-13-14-24-42-34-36-30(26-17-7-2-8-18-26)32(38-40-34)28-21-11-4-12-22-28/h1-22H,23-24H2/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPFDTBQAMYTIU-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC=CCSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SC/C=C/CSC3=NC(=C(N=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H26N6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




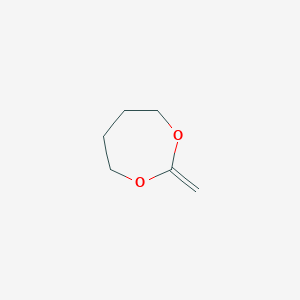
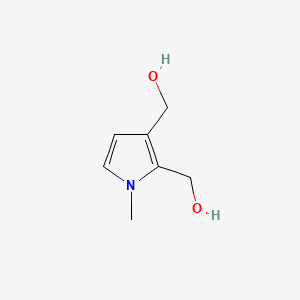
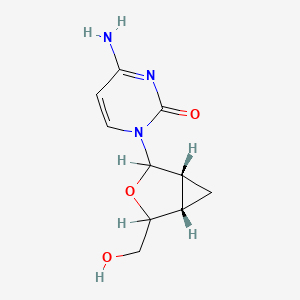

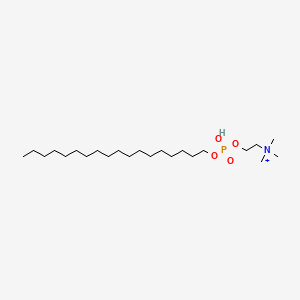

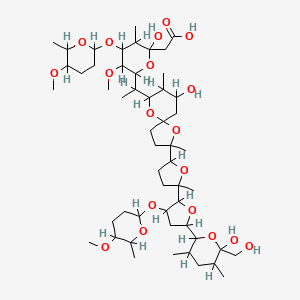

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)

